molecular formula C23H21FN4O2 B277797 N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide

Katalognummer B277797
Molekulargewicht: 404.4 g/mol
InChI-Schlüssel: CTEKISNRRRYLHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Wirkmechanismus

The mechanism of action of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide involves the inhibition of PARP, which is an enzyme involved in DNA repair mechanisms. PARP inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair mechanisms, such as those with mutations in the BRCA1 or BRCA2 genes. Inhibition of PARP leads to the accumulation of DNA damage, which can ultimately result in cell death.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide has been shown to have potent inhibitory activity against PARP, with an IC50 value of 0.025 μM. It has also been shown to exhibit good selectivity for PARP over other enzymes, such as tankyrase-1 and tankyrase-2. In addition, it has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide is its potent inhibitory activity against PARP, which makes it a promising candidate for the treatment of various types of cancer. However, one of the main limitations of using PARP inhibitors in cancer treatment is the potential for the development of resistance, which can limit their effectiveness over time. In addition, PARP inhibitors may also have off-target effects, which can lead to unwanted side effects.

Zukünftige Richtungen

There are several potential future directions for the research and development of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide. One area of focus could be the development of combination therapies that incorporate PARP inhibitors with other treatments, such as chemotherapy or radiation therapy. Another potential area of focus could be the development of PARP inhibitors that are more selective for specific isoforms of the enzyme, which could help to reduce off-target effects. Finally, there is also potential for the development of PARP inhibitors that are more effective in overcoming resistance mechanisms, which could help to improve their long-term effectiveness in cancer treatment.

Synthesemethoden

The synthesis of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide involves the reaction of 2-amino-5-fluorobenzotrifluoride with 3-propoxybenzoyl chloride and sodium azide in the presence of copper (I) iodide as a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of triethylamine.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide has been extensively studied for its potential applications in various research fields. It has been shown to exhibit potent inhibitory activity against the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. This makes it a promising candidate for the treatment of various types of cancer, where the inhibition of PARP can lead to the accumulation of DNA damage and subsequent cell death.

Eigenschaften

Produktname

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide

Molekularformel

C23H21FN4O2

Molekulargewicht

404.4 g/mol

IUPAC-Name

N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-3-propoxybenzamide

InChI

InChI=1S/C23H21FN4O2/c1-3-11-30-19-6-4-5-16(13-19)23(29)25-20-14-22-21(12-15(20)2)26-28(27-22)18-9-7-17(24)8-10-18/h4-10,12-14H,3,11H2,1-2H3,(H,25,29)

InChI-Schlüssel

CTEKISNRRRYLHN-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)F

Kanonische SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.